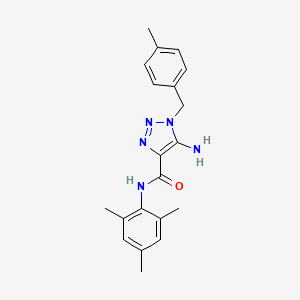

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHFNIKEBQLDGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for its diverse biological activities. The specific structure of this compound includes:

- Amino group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Mesityl group : Enhances lipophilicity, which may improve membrane permeability.

- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds in the triazole class often inhibit enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells through mitochondrial pathways.

- Antimicrobial Activity : Triazoles are commonly recognized for their antifungal properties; thus, this compound may exhibit similar effects against pathogenic fungi.

Biological Activity Data

Recent studies have evaluated the activity of this compound against various cancer cell lines. Below is a summary table highlighting the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| U937 (Leukemia) | 8.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.0 | Disruption of mitochondrial function |

| HeLa (Cervical Cancer) | 9.7 | Activation of p53 pathway |

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers investigated the anticancer properties of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . Flow cytometry analyses revealed that the compound effectively induced apoptosis in MCF-7 cells through activation of caspase pathways.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial potential of triazole derivatives against fungal pathogens. The findings indicated that this compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were significantly lower than those observed for traditional antifungal agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the triazole ring, which is known for its biological activity. Its molecular formula is C17H26N6O, and it possesses a molecular weight of 314.4 g/mol. The presence of the triazole moiety contributes to its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Anticancer Activity

One of the primary applications of 5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is in cancer therapy. Studies have demonstrated that derivatives of triazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to triazole structures have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models .

Case Study: Cytotoxicity Evaluation

- Cell Lines Tested : Human leukemic T-cells and breast adenocarcinoma.

- Results : Selective cytotoxic activity was observed at nanomolar concentrations, comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives can effectively disarm bacterial pathogens, suggesting their potential use as antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antibacterial Screening

- Target Pathogens : Various Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibition of bacterial growth was recorded, highlighting the compound's potential as a lead structure for antibiotic development.

Agricultural Applications

Beyond pharmaceuticals, this compound may have applications in agriculture as a fungicide or herbicide due to its biological activity against plant pathogens. The triazole framework is commonly employed in agricultural chemicals for its efficacy against fungal diseases.

Material Science Applications

The unique structural properties of this compound allow for potential applications in the development of advanced materials. Triazoles are known for forming coordination complexes with metals, which can be useful in catalysis or as functional materials in electronics.

Case Study: Coordination Chemistry

- Research Focus : Synthesis of metal-triazole complexes.

- Applications : These complexes are explored for their catalytic properties and stability under various conditions.

Data Summary Table

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Effective against leukemia and breast cancer cells |

| Antimicrobial agents | Significant inhibition of bacterial growth | |

| Agriculture | Fungicides/herbicides | Potential efficacy against plant pathogens |

| Material Science | Coordination complexes | Useful in catalysis and electronic materials |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

2.2 Pharmacokinetic and Physicochemical Properties

- Halogen Substituents (e.g., Cl, F) : Enhance lipophilicity and bioavailability; fluorine improves metabolic stability via C-F bond resistance .

- Carbamoylmethyl Group : Balances hydrophilicity and hydrogen-bonding capacity, critical for bacterial SOS response inhibition .

2.4 Key Research Findings

- Antibacterial Activity : The carbamoylmethyl analog disrupts bacterial SOS response by inhibiting LexA, a critical regulator of DNA repair .

- Anticancer Potential: Dichlorophenyl and dimethoxyphenyl derivatives show selective antiproliferative effects against renal and CNS cancers (e.g., GP = -27.30% for SNB-75 cells) .

- Metabolic Stability : Trifluoromethyl and fluorobenzyl groups in analogs improve resistance to hepatic metabolism, suggesting utility in prolonged therapies .

Q & A

Q. Table 1: Key Characterization Data

| Technique | Critical Parameters | Reference |

|---|---|---|

| -NMR | δ 7.2–7.4 ppm (aromatic H), δ 5.1 ppm (CH benzyl) | |

| XRD | Dihedral angle: 85° between triazole and benzyl planes |

How does this compound interact with enzymatic targets, and what assays are suitable for mechanistic studies?

Advanced Research Focus

The compound’s triazole core enables selective enzyme inhibition. Experimental approaches include:

- Kinetic Assays : Measure IC values against carbonic anhydrase or histone deacetylase using fluorogenic substrates ().

- Molecular Docking : Use AutoDock Vina to predict binding modes with catalytic pockets ().

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for enzyme-ligand interactions ().

What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Advanced Research Focus

Discrepancies in data may arise from experimental variability. Mitigation strategies:

- Standardized Protocols : Adopt OECD guidelines for logP determination (shake-flask vs. HPLC methods) ().

- Computational Validation : Compare experimental solubility with COSMO-RS predictions ().

- Interlaboratory Studies : Collaborate to validate data under controlled conditions ().

How can computational modeling elucidate the compound’s mechanism of action in neurodegenerative disease models?

Advanced Research Focus

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide insights:

- QM Studies : Analyze electron density maps to identify reactive sites for amyloid-β binding ().

- MD Simulations : Simulate blood-brain barrier penetration using PAMPA-BBB models ().

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic profiles ().

What are the limitations of current in vitro models for studying this compound’s anti-inflammatory effects?

Q. Advanced Research Focus

- Cell Line Specificity : Primary macrophages (e.g., RAW 264.7) may overexpress NF-κB, skewing IC results ().

- Cytokine Release Assays : Combine ELISA (TNF-α, IL-6) with RNA-seq to validate pathway modulation ().

- 3D Organoids : Improve physiological relevance compared to monolayer cultures ().

What advanced techniques validate the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS ().

- Accelerated Stability Testing : 40°C/75% RH for 6 months to assess shelf-life (ICH Q1A guidelines) ().

- Cyclic Voltammetry : Detect oxidation/reduction susceptibility in simulated plasma ().

How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?

Q. Advanced Research Focus

- SAR Studies : Modify the 4-methylbenzyl group to reduce CYP3A4 inhibition ().

- Click Chemistry : Introduce triazole-linked fluorophores for real-time target engagement tracking ().

- Proteomics : Use SILAC-based screens to identify off-target protein interactions ().

What interdisciplinary approaches integrate this compound into materials science or catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.